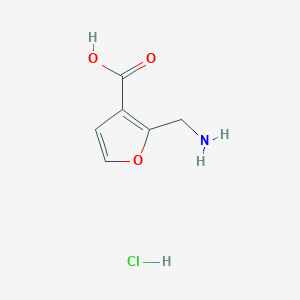

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride

Description

Role of 2-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride in Biorefinery Value Chains

The compound’s synthesis aligns with circular economy principles, utilizing HMF as a starting material. A one-pot, four-enzyme cascade converts HMF into 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a closely related derivative, achieving titers of 3.35–4.62 g·L⁻¹. This process employs an engineered HMF oxidase, an aldehyde dehydrogenase, and an ω-transaminase, with L-alanine serving as the amine donor. The pathway’s sustainability is quantified through an E-factor (environmental factor) of 16.7 and a global warming potential (GWP) of 6.8 kg CO₂ per kg AMFCA, highlighting opportunities for optimization in substrate loading and wastewater management.

A chemobiocatalytic alternative combines laccase-TEMPO-mediated oxidation with recombinant Escherichia coli whole-cell biocatalysts to produce AMFCA from HMF via 5-formyl-2-furancarboxylic acid (FFCA). This method achieves an 81% yield and eliminates costly amine donors by using ammonium formate, generating only water and CO₂ as by-products.

Table 1: Comparison of Synthesis Routes for Furan-Based Amino Acids

These processes underscore the compound’s role in valorizing lignocellulosic biomass. For instance, magnetic solid acid catalysts convert corncob-derived xylose into furfural, a precursor for β-(2-furyl)serine synthesis. Such integrations reduce reliance on petrochemical feedstocks and enhance biorefinery profitability.

Historical Evolution of Furanic Building Blocks for Functionalized Polymers

The development of furan-based polymers began with 2,5-furandicarboxylic acid (FDCA), a monomer for polyethylene furanoate (PEF). However, FDCA’s rigidity limits its biodegradability, prompting research into functionalized derivatives like 2-(aminomethyl)furan-3-carboxylic acid hydrochloride. Introducing amino groups enables the synthesis of semi-aromatic polyamides, which exhibit superior thermal stability and mechanical properties compared to aliphatic variants.

Early work on 2,5-bis(hydroxymethyl)furan (BHMF) revealed challenges in polymerization due to its instability, but copolymerization with lactic acid improved processability. The aminomethyl variant addresses these limitations by providing reactive sites for cross-linking and side-chain modifications. For example, 2-(aminomethyl)-5-phenyl-3-furancarboxylic acid (C₁₂H₁₁NO₃) demonstrates how aromatic substitutions enhance polymer rigidity and solubility.

Table 2: Key Furanic Building Blocks and Polymer Applications

The shift toward amino-functionalized furans reflects a broader trend in polymer science to balance performance and sustainability. For instance, AMFCA-based polyamides are being tested in automotive components due to their high glass transition temperatures (Tg) and resistance to thermal degradation. Future research aims to optimize monomer purity and catalytic efficiency to enable industrial-scale production.

Properties

IUPAC Name |

2-(aminomethyl)furan-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBCNKKIKYYGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride typically involves the following steps:

Furan Derivation: The starting material is furan, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

Amination: The furan ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or primary amines.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

Reduction: The amino group can be reduced to form amines or amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Furanones, which are valuable intermediates in organic synthesis.

Reduction: Amines and amides, which have applications in pharmaceuticals and materials science.

Substitution: Various substituted furans and amino acids, which can be used in further chemical transformations.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmacological studies due to its structural components that facilitate interactions with biological molecules. Some key applications include:

- Antimicrobial Activity : Research indicates that compounds with furan and amino functionalities can exhibit antimicrobial properties. Studies have focused on their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.

Materials Science

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is also explored for its applications in materials science:

- Polymer Synthesis : The compound can serve as a monomer for synthesizing polymers with specific properties. Its ability to form cross-linked structures can be utilized in creating durable materials.

- Coatings and Adhesives : Due to its chemical reactivity, it can be incorporated into formulations for coatings and adhesives, enhancing their performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial activity of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride against various bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a series of polymers using 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride as a monomer. The polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 50 |

| Furan-based Polymer | 250 | 70 |

Mechanism of Action

The mechanism by which 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers on the Furan Ring

(a) 4-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride (6a)

- Structure: Aminomethyl at position 4 (vs. position 2 in the target compound).

- Molecular formula: C6H8ClNO3 (identical to target).

- Key differences: 1H NMR (MeOD): δ 8.23 (s, 1H), 7.81 (s, 1H), 4.19 (s, 2H) . For example, GABA aminotransferase activity may vary due to steric or electronic effects.

(b) 5-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride

- Structure: Aminomethyl at position 3.

- Handling notes: Requires specialized waste management due to environmental risks .

- Implications: Position 5 substitution may reduce steric hindrance near the carboxylic acid group, influencing solubility or reactivity.

Furan Derivatives with Extended Aromatic Systems

(a) 2-(Aminomethyl)-1-benzofuran-6-carboxylic Acid

- Structure: Benzene ring fused to furan (benzofuran) with substitutions at positions 2 (aminomethyl) and 6 (carboxylic acid).

- Molecular formula: C10H10ClNO3 (MW: 227.65) .

- Key differences:

- Increased hydrophobicity due to the benzene ring, likely elevating logP and membrane permeability.

- Higher molecular weight (227.65 vs. 177.59) may reduce metabolic clearance.

(b) N-[3-(Aminomethyl)phenyl]furan-2-carboxamide Hydrochloride

Non-Furan Cyclic Analogs

(a) Milnacipran Hydrochloride (USP Standard)

- Structure: Cyclopropane ring with aminomethyl and carboxylic acid groups.

- Molecular formula: C11H14ClNO2 (MW: 227.69) .

- Absence of a heteroaromatic ring reduces π-π stacking interactions.

(b) 2'-Aminobiphenyl-3-carboxylic Acid Hydrochloride

Structural and Functional Comparison Table

Research Implications and Gaps

- Positional Isomerism: Substitution patterns on the furan ring (positions 2, 4, or 5) critically influence electronic properties and bioactivity.

- Safety Profiles: While biphenyl derivatives exhibit higher toxicity, furan-based compounds generally show better safety margins, though detailed toxicological studies are needed .

- Applications: Benzofuran and amide-linked derivatives may excel in targeting peripheral systems, whereas simpler furans could optimize CNS penetration .

Biological Activity

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (AMFCA-HCl) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

AMFCA-HCl has the molecular formula C₆H₈ClNO₃ and a molar mass of 177.58 g/mol. Its structure includes a furan ring, an amino group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that AMFCA-HCl exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that AMFCA-HCl demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : AMFCA-HCl has been investigated for its potential anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation .

- Enzyme Inhibition : The compound has been found to interact with specific enzymes, potentially acting as an inhibitor. This property is being explored for developing new therapeutic agents targeting various diseases.

The biological activity of AMFCA-HCl is attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. Additionally, the furan ring may participate in π-π interactions or other non-covalent interactions, enhancing the compound's overall effect .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of AMFCA-HCl demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antimicrobial potential.

- Cancer Cell Apoptosis : In vitro experiments on human breast cancer cell lines showed that AMFCA-HCl treatment led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptosis through intrinsic pathways .

- Enzyme Interaction Studies : Research involving enzyme assays indicated that AMFCA-HCl could inhibit certain kinases implicated in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key considerations for optimizing the catalytic carboxylation of furfurals to synthesize 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride?

The synthesis involves catalytic carboxylation of furfurals under controlled conditions. Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Pd or Ru) enhance selectivity for the aldehyde-to-carboxylic acid conversion .

- Reaction pH : Maintaining acidic conditions (pH 2–4) stabilizes intermediates and minimizes side reactions.

- Temperature : Optimal yields are achieved at 60–80°C, balancing reaction kinetics and thermal degradation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. What spectroscopic techniques are most effective for confirming the structure of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm functional group positions (e.g., furan ring protons at δ 8.23 ppm, carboxylate carbon at δ 166.66 ppm) .

- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate the carboxylic acid and amine groups .

- Mass spectrometry (HRMS) : Precise molecular ion detection (e.g., [M-H]⁻ at m/z 140.0347) ensures accurate molecular weight confirmation .

Q. How does the positional isomerism of functional groups in this compound influence its reactivity compared to analogs?

Structural comparisons highlight unique reactivity:

| Compound | Functional Group Positions | Reactivity Differences |

|---|---|---|

| 2-(Aminomethyl)furan-3-carboxylic acid HCl | Amino at C2, carboxyl at C3 | Enhanced nucleophilicity at C2; intramolecular H-bonding stabilizes intermediates |

| 3-Aminomethyl-furan-2-carboxylic acid HCl | Amino at C3, carboxyl at C2 | Reduced steric hindrance for carboxylate derivatization |

| 5-(Aminomethyl)furan-3-carboxylic acid HCl | Amino at C5 | Lower solubility due to altered dipole interactions |

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when using different catalytic systems?

Discrepancies arise from variations in:

- Catalyst loading : Higher Pd concentrations (>5 mol%) may increase byproducts via over-oxidation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve substrate solubility but may deactivate acidic catalysts.

- Impurity profiling : Use HPLC-MS to identify side products (e.g., over-oxidized furan derivatives) and adjust reaction stoichiometry .

Q. What strategies enhance the selectivity of functional group reactions in derivatives of this compound?

- Protecting groups : Boc-protection of the amine enables selective carboxylate esterification without side reactions .

- Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2 h) and improves regioselectivity in amide bond formation .

- pH-controlled acylation : Conduct reactions at pH 7–8 to favor nucleophilic attack on the carboxyl group over amine protonation .

Q. How should researchers design in vitro assays to evaluate biological activity?

- Receptor binding assays : Use radiolabeled ligands (e.g., <sup>3</sup>H-GABA) to quantify affinity for neurotransmitter receptors .

- Enzyme inhibition studies : Monitor IC50 values against target enzymes (e.g., GABA aminotransferase) via spectrophotometric methods .

- Cell viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT assays, ensuring compound solubility ≥1 mM in PBS .

Q. What factors contribute to conflicting reports on biological activity across studies?

- Purity thresholds : Impurities ≥5% (e.g., residual furfural) can artifactually inhibit enzyme activity .

- Assay conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter ligand-receptor binding kinetics .

- Structural analogs : Misidentification of positional isomers (e.g., C3 vs. C5 substitution) leads to erroneous activity claims .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.